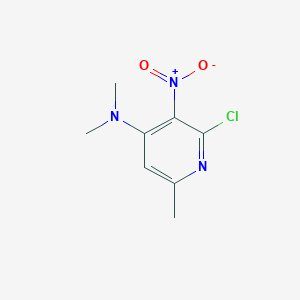

2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

描述

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in modern organic synthesis. guidechem.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold found in numerous natural products, including alkaloids and vitamins. mdpi.com In synthetic chemistry, these compounds are valued for their distinct chemical properties which allow for a diverse range of transformations.

The applications of pyridine derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. guidechem.com They serve as crucial intermediates and are integral components of many commercial products. The nitrogen atom in the pyridine ring imparts basicity and allows it to act as a ligand in organometallic catalysis. Furthermore, the electronic nature of the pyridine ring can be finely tuned by substituents, enabling chemists to control reaction pathways and construct complex molecular architectures with high precision. This makes the pyridine scaffold one of the most extensively utilized frameworks in drug design and discovery.

Contextual Placement of Chloro-Nitropyridine-Amines within Heterocyclic Chemistry

Within the broad field of heterocyclic chemistry, chloro-nitropyridine-amines represent a particularly useful subclass of substituted pyridines. These molecules contain three key functional groups whose interplay provides significant synthetic utility: a chloro group, a nitro group, and an amine group.

The combination of these substituents on a pyridine core creates a highly versatile chemical intermediate. The nitro group, being strongly electron-withdrawing, activates the pyridine ring for nucleophilic aromatic substitution. The chloro group serves as an excellent leaving group in these reactions, allowing for its displacement by a wide variety of nucleophiles to introduce new functional groups. mdpi.com The amine group can direct the position of incoming substituents or serve as a handle for further molecular elaboration.

This specific arrangement of functional groups makes chloro-nitropyridine-amines valuable precursors for the synthesis of more complex heterocyclic systems. chemicalbook.com They are often employed in the construction of molecules with potential biological activity, serving as starting materials for pharmaceuticals and agrochemicals. For example, compounds like 2-chloro-3-nitropyridine (B167233) are used as starting materials in multi-step syntheses to produce a variety of functionalized pyridines. guidechem.commdpi.com Similarly, related structures such as 2-amino-6-chloro-3-nitropyridine (B151482) are recognized as important intermediates in organic synthesis. chemicalbook.com The strategic placement of the chloro, nitro, and amino functionalities provides a powerful tool for chemists to build molecular complexity.

Note: Following an extensive search, no specific research findings, detailed physicochemical data, or structural information for the compound 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine could be located in the available scientific literature and chemical databases. The information provided above pertains to the general classes of compounds to which it belongs, in accordance with the requested outline.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N,N,6-trimethyl-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5-4-6(11(2)3)7(12(13)14)8(9)10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVQKMYYFYALCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245299 | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-08-8 | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N,N,6-trimethyl-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N,n,6 Trimethyl 3 Nitropyridin 4 Amine

Advanced Synthetic Routes and Strategies

The creation of polysubstituted pyridines, such as 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, demands a strategic approach to control the placement of each functional group. The inherent electronic properties of the pyridine (B92270) ring, particularly when modified with a strongly electron-withdrawing nitro group, dictate the feasibility and outcome of subsequent functionalization reactions.

Regioselective Functionalization Approaches

Regioselective functionalization is paramount in the synthesis of complex pyridine derivatives. The introduction of a nitro group into the pyridine ring significantly facilitates further functionalization by activating the ring towards nucleophilic attack. nih.gov The positions ortho and para to the nitro group become highly electrophilic and thus susceptible to substitution.

For a target molecule like this compound, a synthetic strategy would likely involve the initial construction of a 3-nitropyridine (B142982) scaffold. Subsequent reactions must then be directed to the C2, C4, and C6 positions. Methodologies such as directed metalation or halogen/metal exchange can offer precise control over the site of functionalization. znaturforsch.com For instance, a tosyloxy group at the C2 position of a 3,5-dibromopyridine (B18299) has been shown to direct a highly regioselective Br/Mg exchange to the C3 position. rsc.org While not directly applicable to the target molecule's substitution pattern, this illustrates the principle of using directing groups to achieve regioselectivity. The substitution pattern is also influenced by the interplay of activating and deactivating groups already present on the ring.

Amination Reactions in Nitropyridine Frameworks

The introduction of the N,N-dimethylamino group at the C4 position is a critical step. The electron-withdrawing nature of the C3-nitro group activates the C4 position for nucleophilic aromatic substitution. Several advanced amination techniques are applicable to nitropyridine systems.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. nih.gov This reaction involves the addition of a nucleophile bearing a leaving group to a position occupied by hydrogen. The process typically involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group to restore aromaticity. acs.org

VNS has been successfully used for the amination of 3-nitropyridine derivatives. For example, reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been employed to aminate various 3-nitropyridines, selectively introducing an amino group at the position para to the nitro group (C6). rsc.orgntnu.no This methodology provides a general route for preparing 2-amino-5-nitropyridines. rsc.org While this specific regioselectivity introduces the amino group at C2 or C6, variations of the VNS methodology could potentially be adapted for C4 functionalization depending on the substrate and nucleophile.

| Reagent | Substrate | Position of Amination | Yield | Reference |

| Hydroxylamine | 3-Nitropyridine | C6 | Moderate to Good | rsc.org |

| 4-Amino-1,2,4-triazole | 3-Nitropyridine | C6 | Moderate to Good | rsc.org |

| Sulfonyl-stabilized carbanions | Electrophilic nitropyridines | ortho/para to NO2 | - | acs.org |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another key strategy for the amination of nitro-substituted heteroarenes. In this process, a nucleophile attacks a C-H position on the electron-poor ring, and the resulting intermediate is rearomatized by an external oxidant. thieme-connect.com This method avoids the need for a pre-installed leaving group on the ring.

Recent studies have shown that ONSH reactions between anilines and nitro-(hetero)arenes can proceed rapidly under ambient conditions using LiHMDS as a mediator and atmospheric oxygen as the oxidant. thieme-connect.com Amination typically occurs ortho to the nitro group. thieme-connect.com For 3-nitropyridines, oxidative amination with ammonia (B1221849) or alkylamines in the presence of an oxidant like KMnO4 can lead to the formation of 2-amino-5-nitropyridines. ntnu.no The regioselectivity can be high, but mixtures of isomers are possible. ntnu.no DFT calculations and mechanistic studies suggest a dianion pathway with oxidation by molecular oxygen often being the rate-limiting step. researchgate.net

| Nucleophile | Substrate | Oxidant | Product | Reference |

| Anilines | Nitropyridines | O2 (air) | ortho-aminated product | thieme-connect.comresearchgate.net |

| Ammonia | 3-Nitropyridine | KMnO4 | 2-Amino-5-nitropyridine | ntnu.no |

| n-Butylamine | 3-Nitropyridine | KMnO4 | 2-Alkylamino-5-nitropyridines | ntnu.no |

| Diethylamine | 3-Nitropyridine | KMnO4 | 2-Alkylamino-5-nitropyridines | ntnu.no |

Direct amination via nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing amino groups onto activated pyridine rings. In the context of synthesizing this compound, a plausible precursor would be a 2,4-dichloro-6-methyl-3-nitropyridine. The chlorine atom at the C4 position, being para to the activating nitro group, would be highly susceptible to substitution by dimethylamine.

Reactions of halo-substituted nitropyridines with amines have been extensively studied. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to nucleophilic substitution. clockss.org However, unexpected side reactions, such as nitro-group migration, can occur in polar aprotic solvents. clockss.org The synthesis of 4-amino-3-nitropyridine (B158700) can be achieved by reacting 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate. chemicalbook.com This demonstrates the displacement of a leaving group at the C4 position by an amine nucleophile. In the synthesis of the target compound, the direct reaction of a 2,4-dichloro precursor with N,N-dimethylamine would be a key step, with the C4-chloro atom being the more reactive site for substitution.

Halogenation Procedures and Chlorination Strategies

The introduction of the chlorine atom at the C2 position is another crucial transformation. This can be achieved through various chlorination strategies, often depending on the nature of the starting material.

A common route to 2-chloro-3-nitropyridine (B167233) involves the chlorination of N-alkyl-3-nitro-2-pyridone. google.com This method starts from 2-pyridone, which undergoes nitration and N-alkylation. The resulting pyridone is then treated with a chlorinating agent like triphosgene (B27547) to yield 2-chloro-3-nitropyridine. google.com This approach offers high selectivity and good yields.

Alternatively, if starting with a pyridine N-oxide derivative, nucleophilic substitution can be employed. For example, fluorination of 3-bromo-4-nitropyridine N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.gov A similar strategy could be envisioned for chlorination. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack, which could be followed by deoxygenation.

Direct chlorination of a pre-functionalized pyridine ring is also possible but can sometimes lack regioselectivity. The specific conditions, including the chlorinating agent and the substituents already on the ring, will heavily influence the outcome.

Nitration Strategies for Pyridine Ring Systems

The introduction of a nitro group onto a pyridine ring is a challenging transformation due to the inherent electron-deficient nature of the heterocycle. pearson.com The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), making reactions like nitration significantly slower than for benzene. pearson.comaskfilo.com Consequently, forcing conditions, such as the use of fuming nitric and sulfuric acids at high temperatures, are often required, which can lead to low yields. acs.org

The position of nitration is directed by the electronic properties of the ring and any existing substituents. For an unsubstituted pyridine, electrophilic attack occurs preferentially at the 3-position (meta-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the nitrogen atom. pearson.compearson.com

Modern methodologies have been developed to achieve nitration under milder conditions and with greater selectivity. One notable strategy involves the use of dinitrogen pentoxide (D₂O₅) in the presence of sulfur dioxide or sodium bisulfite. ntnu.noresearchgate.net This method proceeds through the formation of an N-nitropyridinium ion intermediate. ntnu.no Subsequent reaction with a bisulfite nucleophile forms dihydropyridine (B1217469) intermediates, followed by what is proposed to be a researchgate.netrsc.org sigmatropic shift of the nitro group to the 3-position. ntnu.noresearchgate.net

In the context of synthesizing this compound, the nitration step is performed on a pre-functionalized pyridine ring. The presence of strong activating groups, such as an amino or dialkylamino group, significantly facilitates the reaction. libretexts.org These groups increase the electron density of the ring, making it more susceptible to electrophilic attack.

| Nitration Method | Reagents | Conditions | Mechanistic Feature |

| Classical Nitration | Concentrated HNO₃ / H₂SO₄ | High Temperature | Electrophilic Aromatic Substitution (EAS) via nitronium ion (NO₂⁺) |

| Bakke Nitration | Dinitrogen Pentoxide (D₂O₅), then NaHSO₃/H₂O | Milder Conditions | Formation of N-nitropyridinium ion, followed by rearrangement ntnu.noresearchgate.net |

N,N-Dialkylation and Methylation of Amine Functionalities

The formation of the N,N-dimethylamino group in the target compound requires the exhaustive methylation of a primary or secondary amine precursor attached to the pyridine ring. N-alkylation and N-methylation are common transformations in organic synthesis, often employed to modify the properties of molecules for applications in medicinal chemistry and materials science. monash.edu For instance, N-methylation can increase a molecule's lipophilicity, which may enhance its bioavailability. monash.edu

A variety of reagents can be used for N-methylation. Classical methods include the use of methyl halides (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide byproduct. Another widely used method is reductive amination, which involves reacting the amine with formaldehyde (B43269) to form an imine or enamine, which is then reduced in situ, often using reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride.

In a specific synthetic example involving a related heterocyclic system, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was synthesized by reacting 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzylamine in the presence of triethylamine (B128534) as a base. nih.gov This illustrates a direct N-alkylation approach on a halogenated heterocycle.

| Methylation Method | Reagents | Byproducts/Notes |

| Methyl Halides | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | Halide salts |

| Reductive Amination | Formaldehyde (CH₂O), Reducing Agent (e.g., NaBH₃CN) | Water |

| Dimethyl Sulfate | (CH₃)₂SO₄, Base | Sulfuric acid salts (toxic reagent) |

Mechanistic Investigations of Formation Reactions

Nucleophilic Aromatic Substitution Mechanisms in Pyridine Systems

The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions. quora.com This reactivity is a direct consequence of the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negatively charged intermediate formed during the reaction. quora.com The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. nih.gov

In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov For attack at the 2- or 4-position of a pyridine derivative, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. quora.com This is not possible for attack at the 3-position, explaining the strong preference for substitution at the 2- and 4-positions. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of additional electron-withdrawing groups on the ring further enhances the rate of SₙAr reactions. nih.govthieme-connect.com In the synthesis of the target compound, an SₙAr reaction is a plausible route for introducing the 4-amino functionality onto a 2,4-dihalogenated pyridine precursor.

Role of Activating and Directing Groups in Pyridine Functionalization

The regiochemical outcome of electrophilic substitution reactions on an already substituted pyridine ring is determined by the cumulative electronic effects of the substituents. These groups can be classified as activating or deactivating, and as directors for the position of incoming electrophiles.

Activating Groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. They are typically ortho-, para-directors. Examples include amino (-NH₂, -NR₂), hydroxyl (-OH), and alkyl (-CH₃) groups. libretexts.org The amino group is a particularly strong activator. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Halogens (-Cl) are deactivating but are ortho-, para-directing. Nitro groups (-NO₂) are strongly deactivating and are meta-directors. acs.org

In the synthetic pathway towards this compound, the nitration step is directed by the groups present on the precursor, likely 2-chloro-N,N,4,6-tetramethylpyridin-4-amine.

The N,N-dimethylamino group at C-4 is a powerful activating group and directs ortho to positions 3 and 5.

The methyl group at C-6 is a weak activating group and directs ortho to C-5 and para to C-3.

The chloro group at C-2 is a deactivating group but directs ortho/para (to C-3 and C-5).

The combined influence of these groups strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-3 position, as this position is electronically favored by both the powerful C-4 amino director and the C-6 methyl director.

Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the characterization or computational modeling of transient species like intermediates and transition states.

For the Nucleophilic Aromatic Substitution (SₙAr) step, the key intermediate is the Meisenheimer complex. researchgate.net Its existence has been verified through various means, including molecular orbital calculations that analyze the change in Gibbs free energy between the initial and transition states. researchgate.netnih.gov Computational studies using density functional theory (DFT) can assess the mechanisms and explore the composition of the transition state's orbitals. rsc.orgrsc.orgresearchgate.net

For the Electrophilic Nitration step, the classical mechanism involves a high-energy intermediate known as a sigma complex or Wheland intermediate. This cation is resonance-stabilized, but its formation disrupts the ring's aromaticity, resulting in a high activation barrier, particularly for a deactivated ring like pyridine.

In the DNP-mediated nitration of pyridine, several transient species have been identified. The reaction initially forms an N-nitropyridinium salt. researchgate.net This is then converted to intermediates such as N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid upon reaction with bisulfite. These intermediates ultimately rearrange to yield the 3-nitropyridine product. The analysis of these species has been critical in distinguishing the mechanism from a direct electrophilic attack on the carbon ring.

| Reaction | Key Intermediate(s) | Method of Analysis |

| SₙAr | Meisenheimer Complex | Molecular Orbital Calculations, DFT researchgate.netrsc.orgnih.gov |

| Electrophilic Nitration (Classical) | Sigma Complex (Wheland Intermediate) | Mechanistic Studies |

| Electrophilic Nitration (DNP Method) | N-Nitropyridinium ion, Dihydropyridine sulfonates | NMR Spectroscopy, Mechanistic Studies |

Spectroscopic Characterization and Advanced Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Determination

Modern analytical chemistry utilizes a suite of spectroscopic tools to build a comprehensive picture of a molecule's structure. For a substituted pyridine (B92270) derivative such as 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, NMR and vibrational spectroscopy are indispensable.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing precise information about the structure and connectivity of atoms in a molecule.

¹H NMR spectroscopy would identify the number of distinct proton environments in this compound and their electronic surroundings. The expected spectrum would show signals corresponding to the aromatic proton on the pyridine ring, the protons of the methyl group at the C6 position, and the protons of the two methyl groups attached to the exocyclic nitrogen atom (N,N-dimethylamino group). The chemical shift (δ) of each signal, measured in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the electron-donating nature of the amino and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is not available and this table is for illustrative purposes only.)

| Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-H (at C5) | Data not available |

| N(CH₃)₂ | Data not available |

| C6-CH₃ | Data not available |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the five carbon atoms of the pyridine ring and the three methyl carbons. The positions of these signals are highly dependent on the substituents attached to the ring, with the carbons bearing the chloro (C2), nitro (C3), and amino (C4) groups showing characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is not available and this table is for illustrative purposes only.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-Cl) | Data not available |

| C3 (C-NO₂) | Data not available |

| C4 (C-N) | Data not available |

| C5 | Data not available |

| C6 (C-CH₃) | Data not available |

| N(CH₃)₂ | Data not available |

| C6-CH₃ | Data not available |

Vibrational spectroscopy, including FT-IR and FT-Raman, measures the vibrational frequencies of bonds within a molecule. These frequencies are unique to specific functional groups and provide a molecular "fingerprint."

FT-IR spectroscopy would be used to identify the characteristic functional groups present in the molecule. Key vibrational modes would include the C=C and C=N stretching vibrations of the pyridine ring, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the methyl groups, and C-Cl stretching.

Table 3: Expected FT-IR Vibrational Frequencies for this compound (Note: Data is not available and this table is for illustrative purposes only.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | Data not available |

| NO₂ Symmetric Stretch | Data not available |

| C=C / C=N Ring Stretch | Data not available |

| C-H Stretch (Methyl) | Data not available |

| C-Cl Stretch | Data not available |

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly effective for observing symmetric vibrations and non-polar bonds. For this compound, the symmetric stretching of the nitro group and the vibrations of the pyridine ring would be expected to yield strong signals in the FT-Raman spectrum.

Table 4: Expected FT-Raman Shifts for this compound (Note: Data is not available and this table is for illustrative purposes only.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| NO₂ Symmetric Stretch | Data not available |

| Pyridine Ring Breathing | Data not available |

| C-N Stretch | Data not available |

| C-Cl Stretch | Data not available |

Without access to published spectra or computational data, a detailed and accurate analysis as required by the prompt cannot be completed. The acquisition of such data through experimental means or theoretical calculations would be necessary to fully characterize the spectroscopic properties of this compound.

Vibrational Spectroscopy

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound in the solid state. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

Despite a thorough review of crystallographic databases and the scientific literature, no single-crystal X-ray diffraction studies for this compound have been reported. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available.

The study of supramolecular interactions, such as hydrogen bonding and halogen bonding, is crucial for understanding the packing of molecules in a crystal lattice. These interactions govern the physical properties of the solid material.

As no crystal structure data is available for this compound, a detailed analysis of its supramolecular interactions and crystal packing is not possible. Information regarding the presence and nature of hydrogen bonds, halogen bonds, or other non-covalent interactions within the crystal lattice of this compound remains undetermined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, these calculations offer a detailed picture of its structural and electronic properties at the atomic level.

Density Functional Theory (DFT) Methods (e.g., B3LYP)

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that combines the strengths of both Hartree-Fock theory and DFT. This method is frequently employed to calculate the electronic structure and geometry of molecules. chemsrc.comchemicalbook.com In the study of pyridine (B92270) derivatives, the B3LYP method has proven effective in providing reliable results for molecular properties.

Basis Set Selection and Evaluation (e.g., 6-311++G(d,p))

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the shape of the electron orbitals. The 6-311++G(d,p) basis set is a popular choice that provides a flexible and accurate description of the electrons. The inclusion of diffuse functions ("++") is important for describing anions and weak interactions, while the polarization functions ("(d,p)") allow for more complex orbital shapes, leading to more accurate results. The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a well-established approach for obtaining high-quality theoretical data on the molecular structure and properties of organic compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule. It provides a picture of the bonding in terms of localized orbitals, which can reveal important information about charge delocalization and intramolecular interactions. chemicalbook.com For substituted pyridines, NBO analysis can quantify the extent of electron delocalization from donor to acceptor groups, which is crucial for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. chemsrc.comchemicalbook.com It is used to predict the reactive sites for electrophilic and nucleophilic attacks. chemsrc.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be attacked by electrophiles. chemsrc.com Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. chemsrc.com For molecules with nitro groups, the oxygen atoms are expected to be regions of high negative potential. chemsrc.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Simulation of Spectroscopic Properties

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a fundamental tool for understanding the molecular structure and bonding of a compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to different functional groups within the molecule.

For molecules analogous to this compound, such as other substituted nitropyridines, DFT calculations are commonly employed to predict their vibrational spectra. researchgate.netresearchgate.net The B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable results for similar compounds. researchgate.netresearchgate.netnih.gov The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by frequency calculations. These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks in the IR and Raman spectra. The potential energy distribution (PED) analysis is often used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the pyridine ring, nitro group, and methyl groups.

Below is a hypothetical data table illustrating the kind of results obtained from such a computational study for this compound, based on typical vibrational modes for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (based on PED) |

| ν(N-H) | - | - | - | (Not applicable) |

| ν(C-H) aromatic | 3100-3000 | Moderate | Strong | C-H stretching of the pyridine ring |

| ν(C-H) aliphatic | 2980-2850 | Strong | Moderate | C-H stretching of methyl groups |

| νas(NO₂) | 1550-1520 | Very Strong | Moderate | Asymmetric stretching of the nitro group |

| νs(NO₂) | 1350-1320 | Strong | Strong | Symmetric stretching of the nitro group |

| ν(C=C), ν(C=N) | 1600-1450 | Moderate-Strong | Strong | Ring stretching modes |

| δ(C-H) | 1450-1350 | Moderate | Moderate | In-plane bending of methyl and ring C-H |

| ν(C-N) | 1300-1200 | Strong | Moderate | C-N stretching |

| ν(C-Cl) | 750-700 | Strong | Strong | C-Cl stretching |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Computational Electronic Spectroscopy (UV-Vis, TD-DFT)

Computational electronic spectroscopy, particularly through Time-Dependent Density Functional Theory (TD-DFT), is instrumental in understanding the electronic transitions of a molecule. researchgate.net This method predicts the absorption wavelengths (λmax), oscillator strengths, and the nature of electronic excitations, which are directly comparable to experimental UV-Vis spectra.

For a molecule like this compound, TD-DFT calculations can elucidate how the different substituents (chloro, nitro, and trimethylamino groups) influence the electronic structure and the resulting absorption spectrum. The calculations are typically performed on the optimized ground-state geometry. The results can reveal transitions such as n → π* and π → π*, which are common in aromatic and heteroaromatic compounds containing lone pairs and conjugated π-systems. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into charge transfer characteristics within the molecule. researchgate.net

An illustrative data table for the predicted electronic transitions of this compound is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 380 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 310 | 0.15 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 260 | 0.40 | HOMO → LUMO+1 (π → π*) |

Note: This table is for illustrative purposes and does not represent actual calculated data for the specified compound.

Mechanistic Insights from Computational Modeling

Beyond spectroscopic properties, computational chemistry is a powerful tool for exploring the reactivity and reaction mechanisms of chemical compounds. For this compound, computational modeling can provide a detailed understanding of its potential chemical transformations.

Reaction Pathway Exploration and Energy Profiles

Computational methods allow for the exploration of various possible reaction pathways that a molecule can undergo. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) for a given reaction can be constructed. This energy profile provides a thermodynamic and kinetic overview of the reaction, indicating the feasibility of different pathways.

For instance, the reactivity of the chloro group in nucleophilic aromatic substitution reactions could be a key area of investigation for this compound. Computational modeling can be used to map out the energy profile for the reaction with various nucleophiles. This would involve calculating the energies of the reactants, the Meisenheimer complex (intermediate), and the final product. The relative energies of these species would indicate whether the reaction is thermodynamically favorable.

Transition State Characterization and Activation Energy Determinations

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state. Frequency calculations are then performed on the TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is identified, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. This value is a crucial determinant of the reaction rate. By comparing the activation energies for different competing pathways, the most likely reaction mechanism can be predicted. For example, in a nucleophilic substitution reaction involving this compound, calculating the activation energies for different nucleophiles would provide insights into the selectivity of the reaction.

A hypothetical data table summarizing the calculated energies for a reaction pathway is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -12.3 |

Note: This table is illustrative and does not represent actual calculated data for a specific reaction of this compound.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in this compound is "activated" towards nucleophilic attack due to the inductive and resonance effects of the nitro group and the inherent electron-deficient character of the nitrogen-containing heterocycle. This activation facilitates the displacement of leaving groups on the ring.

The chlorine atom at the C-2 position is highly susceptible to nucleophilic aromatic substitution (SNAr). The nitro group at the C-3 position (ortho) strongly activates the C-2 position, making it significantly electrophilic. stackexchange.com This activation allows for the displacement of the chloride ion by a wide array of nucleophiles under relatively mild conditions. The general mechanism involves the attack of a nucleophile to form a stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. For instance, reaction with primary or secondary amines can introduce new amino substituents at the C-2 position. Similarly, alkoxides can be used to form the corresponding ethers. The choice of solvent and reaction conditions can be tailored to optimize the yield and selectivity of the substitution.

| Nucleophile | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| Amine | R¹R²NH (e.g., Piperidine) | 2-Amino-N,N,6-trimethyl-3-nitropyridin-4-amine derivative | Heat in a polar solvent (e.g., EtOH, DMF) |

| Alkoxide | NaOR (e.g., Sodium methoxide) | 2-Alkoxy-N,N,6-trimethyl-3-nitropyridin-4-amine | Room temperature or gentle heat in the corresponding alcohol |

| Thiolate | NaSR (e.g., Sodium thiophenoxide) | 2-Thioether-N,N,6-trimethyl-3-nitropyridin-4-amine | Base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) |

While halogens are more conventional leaving groups, the nitro group itself can be displaced by certain nucleophiles, particularly "soft" nucleophiles like thiols. nih.govmdpi.com Research on other 3-nitropyridine (B142982) systems has demonstrated that the 3-NO₂ group can be selectively substituted, even when other potential leaving groups are present on the ring. nih.gov This reaction pathway is highly dependent on the nature of the nucleophile and the specific substitution pattern of the pyridine ring. In some cases, unexpected rearrangements or migrations of the nitro group have been observed during nucleophilic reactions with amines on related halonitropyridine systems. clockss.orgresearchgate.net

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which then opens up further derivatization possibilities.

The reduction of the nitro group to a primary amino group is a fundamental and highly efficient transformation. A wide variety of reagents and catalytic systems can achieve this conversion, offering options that range from classical methods to modern, highly chemoselective protocols. The resulting product, 2-chloro-N¹,N¹,6-trimethylpyridine-3,4-diamine, is a valuable intermediate for further synthesis.

Several methods are available for this reduction:

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is highly effective but may not be suitable for molecules containing other reducible groups (e.g., alkenes, alkynes).

Metal/Acid Systems: Classical methods using metals like iron (Fe), tin (Sn), or stannous chloride (SnCl₂) in an acidic medium (e.g., HCl, acetic acid) are robust and widely used for reducing aromatic nitro compounds. orgsyn.orggoogle.com

Modern Reagents: More recent developments provide milder and more selective alternatives. For example, systems like titanium(IV) chloride/magnesium have been developed for this purpose. google.com Electrochemical reduction in an acidic solution also presents a viable method for converting 3-nitropyridines to 3-aminopyridines. google.com

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | High yield, clean reaction. |

| Dissolving Metal Reduction | Fe / HCl or CH₃COOH | Aqueous or alcoholic solvent, reflux | Cost-effective, widely used in industry. |

| Metal Salt Reduction | SnCl₂·2H₂O | Concentrated HCl, heat | Classic and reliable method. google.com |

| Electrochemical Reduction | Electric current | Acidic solution (e.g., H₂SO₄) | Can avoid large amounts of salt waste. google.com |

Once the nitro group is reduced to a primary amine (-NH₂), this new functionality serves as a handle for extensive derivatization.

Acylation: The 3-amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) to form the corresponding amides. publish.csiro.auresearchgate.netresearchgate.net This reaction is typically chemoselective for the exocyclic amino group over the more sterically hindered and less nucleophilic pyridine ring nitrogen. publish.csiro.auresearchgate.net

Alkylation: N-alkylation of the 3-amino group can be achieved using alkyl halides. However, direct alkylation can be challenging and may lead to over-alkylation or competing alkylation at the pyridine ring nitrogen. researchgate.net A more controlled method for mono-alkylation involves reductive amination, where the aminopyridine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.net

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) / Base | N-(2-chloro-4-(dimethylamino)-6-methylpyridin-3-yl)acetamide |

| Sulfonylation | Toluenesulfonyl chloride (TsCl) / Base | N-(2-chloro-4-(dimethylamino)-6-methylpyridin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination (Alkylation) | Acetone / NaBH₄ | 2-chloro-N³-isopropyl-N¹,N¹,6-trimethylpyridine-3,4-diamine |

Reactivity of Alkyl Substituents on the Pyridine Ring and Amine Group

The reactivity of the methyl groups depends on their position. The N,N-dimethyl groups on the exocyclic amine at C-4 are generally unreactive under standard conditions, primarily exerting an electronic influence on the ring.

In contrast, the 6-methyl group is attached to a carbon (C-6) that is ortho to the ring nitrogen and para to the electron-withdrawing nitro group. This positioning makes the protons of the methyl group relatively acidic. In the presence of a base, a proton can be abstracted to form a stabilized carbanion. This anion can then act as a nucleophile. For example, in analogous 2-methyl-3-nitropyridine (B124571) systems, this reactivity has been harnessed for condensation reactions with aromatic aldehydes (catalyzed by a base like piperidine) to form 2-styryl-3-nitropyridine derivatives. mdpi.comresearchgate.net This reaction provides a metal-free pathway to C-C bond formation and the synthesis of vinyl-substituted pyridines. mdpi.com Similarly, alkylation at this position is possible via vicarious nucleophilic substitution mechanisms by reacting with sulfonyl-stabilized carbanions. acs.org

Formation of Polycyclic and Fused Heterocyclic Systems

The strategic placement of reactive functional groups—a chloro substituent at the C2 position, a nitro group at C3, and an amine at C4—renders 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine a versatile precursor for the synthesis of various fused heterocyclic systems. The core reactivity stems from the 2-chloro and 3-nitro groups, which can be sequentially manipulated to facilitate annulation reactions, leading to the formation of bicyclic and polycyclic aromatic compounds. The primary pathway involves the initial nucleophilic aromatic substitution (SNAr) of the C2-chloro group, followed by the reduction of the C3-nitro group to an amine. The resultant ortho-diaminopyridine intermediate is a key building block for constructing a variety of fused rings.

Imidazopyridine Ring System Formation

The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established derivatization strategy for 2-chloro-3-nitropyridines. This transformation is typically achieved through a one-pot or sequential process involving three key steps: nucleophilic substitution, reduction, and cyclocondensation.

The process commences with a nucleophilic aromatic substitution (SNAr) reaction, where a primary amine displaces the chlorine atom at the C2 position of the pyridine ring. acs.orgnih.gov This reaction is facilitated by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring nitrogen. The subsequent step involves the reduction of the nitro group at the C3 position to an amino group, commonly achieved using reducing agents like zinc dust in the presence of an acid or iron powder with an ammonium (B1175870) chloride solution. semanticscholar.org This in situ reduction generates a highly reactive N-substituted pyridine-2,3-diamine intermediate. nih.gov

The final annulation to form the imidazole (B134444) ring is accomplished by condensation of the 2,3-diamine intermediate with an aldehyde. nih.gov This acid-catalyzed cyclization, followed by aromatization, yields the thermodynamically stable imidazo[4,5-b]pyridine ring system. This tandem approach allows for the introduction of diversity at two key positions of the final molecule, governed by the choice of the primary amine and the aldehyde used in the reaction sequence. acs.orgnih.gov An alternative strategy involves a palladium-catalyzed amide coupling reaction with a pre-formed 2-chloro-3-aminopyridine, followed by cyclization to yield the imidazopyridine core. guidechem.com

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives from 2-Chloro-3-nitropyridine (B167233) Precursors

| Step | Reagents and Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. SNAr Reaction | Primary Amine (R-NH2), H2O-IPA, 80 °C | N-substituted-3-nitropyridin-2-amine | Displacement of the C2-chloro group and introduction of a side chain. | nih.gov |

| 2. Nitro Reduction | Zn dust, conc. HCl, 80 °C | N-substituted-pyridine-2,3-diamine | Formation of the key ortho-diamine intermediate. | nih.gov |

| 3. Cyclocondensation | Aldehyde (R'-CHO), H2O-IPA, 80 °C | Substituted Imidazo[4,5-b]pyridine | Formation of the fused imidazole ring. | nih.gov |

| Alternative Step 2/3 | Fe, NH4Cl, Ethanol/H2O; followed by SiCl4, microwave, 180 °C | Substituted Imidazo[4,5-b]pyridine | Alternative reduction and Lewis acid-catalyzed cyclization. | semanticscholar.org |

Other Annulated Pyridine Derivatives

The versatile pyridine-2,3-diamine intermediate, generated from this compound via substitution and reduction, serves as a linchpin for the synthesis of other fused heterocyclic systems beyond imidazopyridines. The dual nucleophilicity of the adjacent amino groups allows for cyclization with various electrophilic partners to form five- or six-membered rings.

Pyrido[2,3-b]pyrazines: The condensation of the pyridine-2,3-diamine intermediate with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, is a direct method for constructing the pyrido[2,3-b]pyrazine (B189457) system. rsc.org This reaction leads to the formation of a six-membered pyrazine (B50134) ring fused to the pyridine core.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system can be achieved by reacting the 2,3-diaminopyridine (B105623) precursor with reagents containing a one-carbon electrophile, such as formic acid or formamide, which cyclize to form the fused pyrimidine (B1678525) ring. nih.govnih.gov Alternatively, reaction with β-ketoesters like ethyl acetoacetate (B1235776) can also lead to substituted pyrido[2,3-d]pyrimidine derivatives. nih.gov

Triazolo- and Pyrazolopyridines: To form fused triazole or pyrazole (B372694) rings, the synthetic strategy is modified to introduce a hydrazine (B178648) moiety. The C2-chloro group can be displaced by hydrazine hydrate (B1144303) to form a 2-hydrazino-3-nitropyridine (B98334) intermediate. nih.gov Following the reduction of the nitro group, the resulting 2-hydrazino-3-aminopyridine can undergo cyclization. Reaction with nitrous acid would yield a triazolo[4,5-b]pyridine, while condensation with a β-dicarbonyl compound would form a pyrazolo[3,4-b]pyridine. nih.gov A related approach involves palladium-catalyzed coupling of 2-chloropyridines with hydrazides, followed by dehydration, to form acs.orgnih.govacs.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Table 2: Potential Annulated Pyridine Systems from 2,3-Diaminopyridine Precursors

| Target Fused System | Key Intermediate | Typical Cyclization Reagent(s) | Reference |

|---|---|---|---|

| Pyrido[2,3-b]pyrazine | Pyridine-2,3-diamine | 1,2-Dicarbonyl compounds (e.g., glyoxal) | rsc.org |

| Pyrido[2,3-d]pyrimidine | Pyridine-2,3-diamine | Formic acid, Formamide, Urea, Ethyl acetoacetate | nih.govnih.govnih.gov |

| Triazolo[4,5-b]pyridine | 2-Hydrazino-3-aminopyridine | Nitrous Acid (HONO) | nih.gov |

| Pyrazolo[3,4-b]pyridine | 2-Hydrazino-3-aminopyridine | β-Dicarbonyl compounds (e.g., acetylacetone) | nih.gov |

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Molecular Architectures

The chloro-nitropyridine framework is a highly valued precursor in multi-step organic synthesis due to the differential reactivity of its substituents. The chlorine atom is susceptible to nucleophilic substitution, while the nitro group can be reduced to an amine, which can then undergo further reactions. This dual functionality allows for the sequential and controlled construction of complex molecular structures.

For instance, the related compound 2-chloro-4-methyl-3-nitropyridine (B135334) serves as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. google.com Similarly, 2-chloro-3-nitropyridine (B167233) is a versatile starting material for producing a variety of pharmaceutical intermediates, including those for GPR40 receptor activators and LSD1 inhibitors. guidechem.com The synthesis pathway often involves an initial substitution of the chlorine atom followed by the reduction of the nitro group to an amine, which then participates in cyclization or coupling reactions to build the final complex architecture. guidechem.commdpi.com This stepwise approach is fundamental in medicinal chemistry for creating novel therapeutic agents.

Contributions to Specialized Heterocyclic Compound Libraries

The reactivity of chloro-nitropyridines makes them ideal starting points for generating libraries of specialized heterocyclic compounds. By reacting a single precursor like 2-chloro-3-nitropyridine with various nucleophiles (e.g., amines, phenols), a diverse array of substituted pyridines can be synthesized. mdpi.com These libraries are invaluable for high-throughput screening in drug discovery and agrochemical research.

For example, reacting 2-chloro-3-nitropyridine with piperazine (B1678402) and subsequently with different aryl 2-chloroacetamides has been used to create a library of 3-nitropyridylpiperazine derivatives evaluated as potential urease inhibitors. mdpi.com Likewise, various 2-amino-4-chloro-3-nitropyridine (B16103) derivatives have been synthesized and explored as intermediates for central nervous system (CNS) active compounds and cytotoxic agents. chemicalbook.com The ability to readily modify the pyridine (B92270) core allows chemists to systematically alter the molecule's steric and electronic properties to optimize biological activity or other desired characteristics.

Exploration in Materials Science for Optical Properties (e.g., Non-linear Optical Properties)

Pyridine-based organic compounds featuring a combination of electron-donating and electron-withdrawing groups are of significant interest in materials science for their potential non-linear optical (NLO) properties. These materials can alter the properties of light and have applications in telecommunications, optical computing, and laser technology. scirp.orgresearchgate.net The charge-transfer character from the donor group to the acceptor group through the π-conjugated pyridine ring is key to these properties.

Research into related pyridinium (B92312) salt crystals has demonstrated significant NLO activity. For example, 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate was found to have a second harmonic generation (SHG) efficiency 4.8 times greater than the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Another compound, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), was investigated for its third-order NLO properties, exhibiting self-defocusing behavior which is useful for optical limiting applications. scirp.org

Design of Ligands in Coordination Chemistry

The pyridine nitrogen atom, along with other heteroatoms in the functional groups (such as the nitrogen of an amino group or the oxygens of a nitro group), can act as coordination sites for metal ions. This makes substituted pyridines versatile ligands for designing coordination complexes and organometallic catalysts. The electronic properties of the ligand, which can be fine-tuned by its substituents, influence the stability and reactivity of the resulting metal complex.

While specific studies on "2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine" as a ligand are not prominent, the general class of aminopyridines is widely used in coordination chemistry. For example, tricyclic heteroaromatic compounds derived from nitropyridines have been developed as ligands for alpha-synuclein, a target relevant to neurodegenerative diseases. mdpi.com The design of such ligands relies on the spatial arrangement and electronic nature of the coordination sites to achieve high affinity and selectivity for the target metal ion or biological macromolecule.

常见问题

Q. Q1. What are the recommended synthetic routes for 2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine, and how do reaction conditions influence yield and purity?

A1. Two primary methodologies are applicable:

- Method A : Direct alkylation of precursors like 2-chloro-N,N-dimethylpyridin-4-amine with methylating agents (e.g., iodomethane) under anhydrous conditions. This method is efficient for linear alkyl groups but suffers from steric hindrance with branched substituents, leading to lower yields (44–56%) .

- Method B : Multi-step synthesis starting from 2-(dialkylamino)ethanol, involving halogenation (e.g., SOCl₂) and nitration. This approach avoids steric limitations and improves yields for complex substituents .

Optimization : Use polar aprotic solvents (e.g., acetonitrile) and monitor reaction progress via TLC or HPLC-MS to ensure purity.

Q. Q2. How should researchers validate the structural integrity of this compound post-synthesis?

A2. Employ a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., methyl groups at N,N,6 positions and nitro group at C3) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- X-ray Crystallography : Use software like SHELXL for crystallographic refinement to resolve ambiguities in nitro-group orientation .

Q. Q3. What are the key reactivity patterns of this compound under nucleophilic substitution conditions?

A3. The chlorine at C2 is highly susceptible to nucleophilic attack due to electron-withdrawing effects from the nitro group. For example:

- Amination : React with ammonia or primary amines to yield 2-amino derivatives, though steric hindrance from methyl groups may slow kinetics .

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to substitute chlorine with aryl/heteroaryl groups, optimizing ligand choice (e.g., SPhos) for efficiency .

Advanced Research Questions

Q. Q4. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms for this compound?

A4. Apply hybrid functionals (e.g., B3LYP) to model:

- Charge Distribution : Identify electrophilic centers (e.g., C2 chlorine) and electron-deficient regions influenced by the nitro group .

- Reaction Pathways : Simulate transition states for nucleophilic substitution to predict regioselectivity and activation energies .

Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. Q5. How do steric and electronic effects from the N,N,6-trimethyl groups influence bioactivity in drug discovery contexts?

A5. The methyl groups:

- Enhance Lipophilicity : Improve membrane permeability, as seen in antimalarial analogs like 7-chloroquinolin-4-amine derivatives .

- Modulate Target Binding : Steric bulk may reduce off-target interactions but limit access to deep binding pockets (e.g., enzyme active sites). Use 3D-QSAR models to balance substituent size and electronic effects .

Testing : Screen analogs with varied alkyl chain lengths in vitro and correlate with computational descriptors (e.g., logP, polar surface area) .

Q. Q6. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

A6. Address discrepancies through:

- Reproducibility Checks : Verify solvent purity, reaction temperature, and catalyst loading across labs .

- Advanced Analytics : Use -NMR or 2D-COSY to resolve overlapping signals in crowded spectra .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing methods with rigorous validation (e.g., HRMS over low-resolution MS) .

Methodological Considerations

Q. Q7. What analytical strategies are recommended for detecting trace impurities in synthesized batches?

A7. Implement:

Q. Q8. How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) aid in mechanistic studies of this compound?

A8. Labels enable:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。